

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

Cat. No.: B068489

[Get Quote](#)

An In-Depth Technical Guide to **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and inferred biological properties of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**. Drawing from available data and established principles of medicinal chemistry, this document is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Forward-Looking Statement

The compound **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**, while not extensively documented in publicly accessible literature, belongs to a class of piperidine derivatives that have garnered significant interest in medicinal chemistry. Analogs have shown activity as sigma receptor ligands and acetylcholinesterase inhibitors, suggesting a potential for this molecule to interact with various targets within the central nervous system. This guide synthesizes the available information and provides expert-driven insights into its characteristics and potential applications.

Core Molecular Attributes

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is a small molecule featuring a central piperidine ring N-substituted with a benzyl group. An ether linkage at the 4-position of the piperidine connects to a propanamide moiety.

Identifier	Value	Source
IUPAC Name	3-[(1-Benzylpiperidin-4-yl)oxy]propanamide	-
CAS Number	175203-67-5	[1]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	262.35 g/mol	[1]
Canonical SMILES	C1CN(CCC1OCCC(=O)N)CC2=CC=CC=C2	-
InChIKey	RKOOIPLMPUSYSJ-UHFFFAOYSA-N	-

Physicochemical Properties: A Blend of Prediction and Expertise

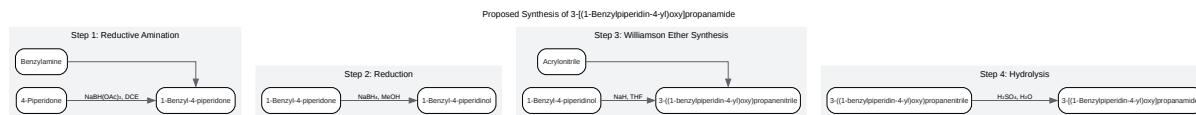
While experimental data for **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** is limited, we can predict its physicochemical properties based on its structure and data from similar compounds. These predictions are crucial for designing experimental protocols, including formulation and pharmacokinetic studies.

Property	Predicted Value	Remarks and Expert Rationale
Boiling Point	$439.0 \pm 45.0 \text{ } ^\circ\text{C}$	This predicted value is consistent with a molecule of this size and complexity, containing polar functional groups that contribute to strong intermolecular forces.
Density	$1.12 \pm 0.1 \text{ g/cm}^3$	The density is expected to be slightly higher than water due to the presence of heteroatoms and the relatively compact structure.
pKa	16.18 ± 0.40	This predicted pKa likely corresponds to the amide N-H proton, indicating it is weakly acidic. The tertiary amine of the piperidine ring is expected to be the most basic site, with a predicted pKa in the range of 8.5-9.5, making it protonated at physiological pH.
Melting Point	Not available	Experimental determination is required. As a solid, it is expected to have a sharp melting point.
Solubility	Not available	Expected to have low solubility in water due to the significant non-polar surface area from the benzyl and piperidine rings. It is predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF.

Synthesis and Characterization: A Proposed Pathway

A definitive, published synthetic route for **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** is not readily available. However, based on the synthesis of analogous compounds, a plausible and efficient synthetic pathway can be proposed. This multi-step synthesis leverages common and well-understood reactions in organic chemistry.

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-piperidone

- To a solution of 4-piperidone (1.0 eq) in dichloroethane (DCE), add benzylamine (1.1 eq).
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) portion-wise.
- Continue stirring at room temperature for 12-16 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 1-benzyl-4-piperidone.

Step 2: Synthesis of 1-Benzyl-4-piperidinol

- Dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
- Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 1-benzyl-4-piperidinol.

Step 3: Synthesis of 3-((1-benzylpiperidin-4-yl)oxy)propanenitrile

- To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-benzyl-4-piperidinol (1.0 eq) in THF dropwise.
- Allow the mixture to stir at room temperature for 1 hour.
- Add acrylonitrile (1.5 eq) dropwise at 0 °C.
- Stir the reaction at room temperature for 12 hours.

- Carefully quench the reaction with water.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by column chromatography to obtain the nitrile intermediate.

Step 4: Synthesis of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**

- To a solution of 3-((1-benzylpiperidin-4-yl)oxy)propanenitrile (1.0 eq) in water, add concentrated sulfuric acid (5.0 eq) dropwise at 0 °C.
- Heat the reaction mixture to 80 °C and stir for 4 hours.
- Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide.
- Extract the product with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the final compound.

Spectral Characterization: Predicted Signatures

While experimental spectra are not available, the expected NMR, IR, and MS data can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:
 - Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

- Benzyl CH₂: A singlet around 3.5 ppm.
- Piperidine Protons: Complex multiplets between 1.5 and 3.0 ppm. The proton at the 4-position (CH-O) would likely appear as a multiplet around 3.4-3.6 ppm.
- Oxy-Propanamide Protons: Two triplets corresponding to the -O-CH₂- and -CH₂-C(=O)N protons, expected around 3.7 ppm and 2.4 ppm, respectively.
- Amide NH₂: Two broad singlets for the diastereotopic amide protons, likely between 5.5 and 7.5 ppm.

- ¹³C NMR:
 - Aromatic Carbons: Signals in the 127-140 ppm range.
 - Benzyl CH₂: A signal around 63 ppm.
 - Piperidine Carbons: Signals in the 30-55 ppm range, with the carbon bearing the ether linkage (C-4) appearing further downfield (around 70 ppm).
 - Oxy-Propanamide Carbons: The -O-CH₂ carbon is expected around 65 ppm, and the -CH₂-C(=O)N carbon around 35 ppm.
 - Amide Carbonyl: A signal in the range of 172-175 ppm.

Infrared (IR) Spectroscopy

- N-H Stretch (Amide): Two bands in the region of 3100-3500 cm⁻¹.
- C-H Stretch (Aromatic and Aliphatic): Signals in the 2800-3100 cm⁻¹ range.
- C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.
- C-O Stretch (Ether): A signal in the 1050-1150 cm⁻¹ region.
- C-N Stretch (Amine): A band in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

- Molecular Ion Peak (M^+): Expected at $m/z = 262.35$.
- Key Fragmentation Patterns:
 - Loss of the propanamide side chain.
 - Cleavage of the benzyl group, leading to a prominent peak at $m/z = 91$ (tropylium ion).
 - Fragmentation of the piperidine ring.

Reactivity and Stability

The reactivity of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** is governed by its functional groups: a tertiary amine, an ether, and a primary amide.

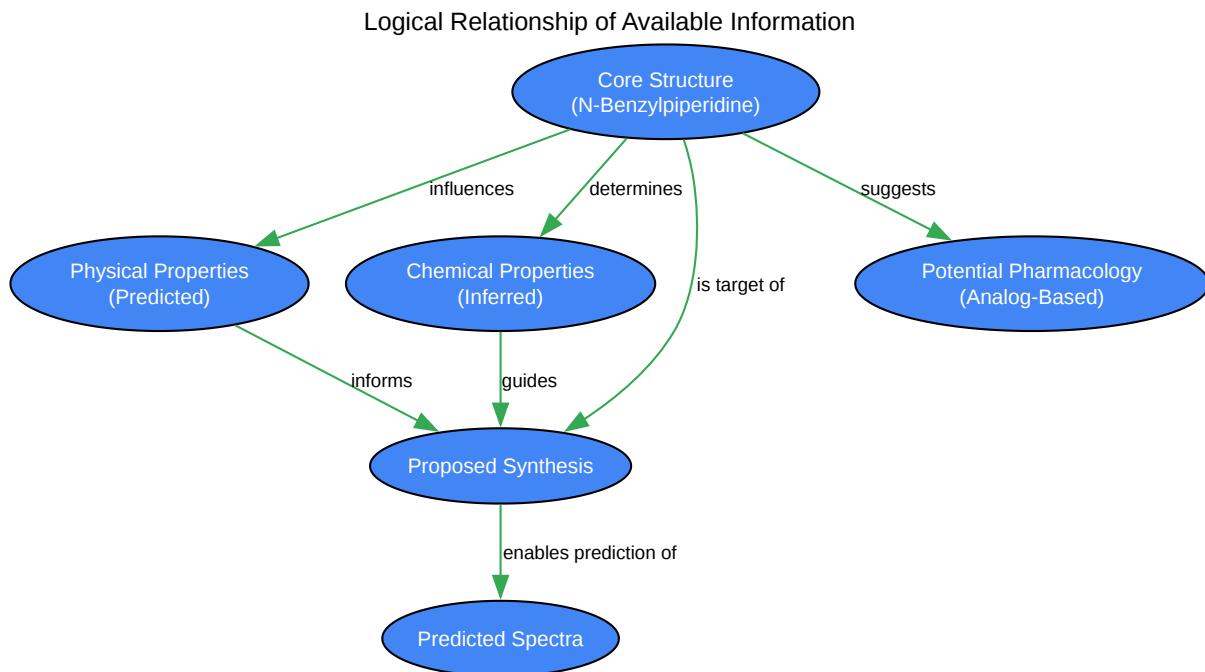
- Tertiary Amine: The piperidine nitrogen is basic and will react with acids to form salts. It can also undergo N-dealkylation under certain metabolic or chemical conditions.
- Ether Linkage: Generally stable, but can be cleaved under harsh acidic conditions (e.g., HBr, HI).
- Amide Group: Can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, though this typically requires heating.

The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light and strong acids/bases).

Potential Pharmacological and Toxicological Profile

The pharmacological profile of this specific molecule has not been reported. However, the structural motifs present suggest potential interactions with biological targets. Structurally related N-benzylpiperidine derivatives are known to exhibit a range of biological activities. For instance, some act as potent and selective inhibitors of acetylcholinesterase, while others show high affinity for sigma receptors.[\[2\]](#)

A thorough toxicological evaluation would be necessary to ascertain the safety profile of this compound. Potential liabilities could include off-target effects related to its potential interaction with various receptors and enzymes.



[Click to download full resolution via product page](#)

Caption: Interrelationship of known and inferred data for the compound.

Conclusion for the Modern Researcher

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide represents a molecule of interest at the intersection of established pharmacophores. While a comprehensive experimental dataset is not yet available in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is logical and employs reliable chemical transformations, offering a clear path to obtaining this compound for further study. The predicted physicochemical and spectral data serve as valuable benchmarks for experimental verification. For scientists in drug development, this molecule and its analogs present an opportunity to explore novel chemical space in the pursuit of new therapeutics, particularly for neurological disorders.

References

- Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. *Journal of Medicinal Chemistry*, 38(7), 1084-1089. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 175203-67-5 CAS MSDS (3-[(1-BENZYL-4-PIPERIDYL)OXY]PROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-[(1-Benzylpiperidin-4-yl)oxy]propanamide physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068489#3-1-benzylpiperidin-4-yl-oxy-propanamide-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com